1,2-Dimethylindan, trans-
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Overview
Description
1,2-Dimethylindan, trans-: is an organic compound with the molecular formula C11H14 . It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The “trans-” designation indicates the specific stereochemistry of the compound, where the two methyl groups are on opposite sides of the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylindan, trans- can be synthesized through various methods. One common approach involves the cyclization of 2-(1-methyl-3-butenyl)phenyllithium. This reaction typically requires a solution of the precursor in n-pentane and diethyl ether, cooled to -78°C under a stream of argon, followed by the addition of tert-butyllithium .
Industrial Production Methods: Industrial production methods for 1,2-Dimethylindan, trans- are not widely documented. similar compounds are often produced through catalytic hydrogenation of indene derivatives or via Friedel-Crafts alkylation reactions.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylindan, trans- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1,2-dimethylindanone or 1,2-dimethylindancarboxylic acid.
Reduction: Formation of more saturated indane derivatives.
Substitution: Formation of halogenated 1,2-dimethylindan derivatives.
Scientific Research Applications
1,2-Dimethylindan, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethylindan, trans- is not well-documented. like other indane derivatives, it may interact with various molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its specific mechanisms and effects .
Comparison with Similar Compounds
- 1,1-Dimethylindane
- 2,2-Dimethylindane
- 1,3-Dimethylindane
Comparison: 1,2-Dimethylindan, trans- is unique due to its specific stereochemistry and the position of the methyl groups. This configuration can influence its chemical reactivity and physical properties compared to other dimethylindane isomers .
Properties
CAS No. |
70282-84-7 |
---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(1R,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
DIUGYPAVPJILFZ-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2[C@@H]1C |
Canonical SMILES |
CC1CC2=CC=CC=C2C1C |
Origin of Product |
United States |
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